![molecular formula C8H7NO3 B14313651 2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde CAS No. 113964-54-8](/img/structure/B14313651.png)
2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde is an organic compound characterized by the presence of both an aldehyde group and a hydroperoxymethylideneamino group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde typically involves the reaction of 2-aminobenzaldehyde with hydrogen peroxide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to prevent decomposition of the hydroperoxide intermediate.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where 2-aminobenzaldehyde is reacted with hydrogen peroxide in a reactor equipped with cooling systems to maintain the desired temperature. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 2-[(E)-(Hydroxymethylidene)amino]benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of hydroperoxide groups on biological systems. It may serve as a model compound for understanding oxidative stress and its impact on cellular processes.
Medicine
Potential applications in medicine include the development of new drugs that leverage the compound’s reactive hydroperoxide group for targeted therapeutic effects. Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its reactivity makes it suitable for use in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde exerts its effects involves the interaction of its hydroperoxide group with various molecular targets. This interaction can lead to the generation of reactive oxygen species, which can induce oxidative stress in cells. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzaldehyde: Lacks the hydroperoxide group, making it less reactive in oxidative processes.
2-Nitrobenzaldehyde: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
4-Aminobenzaldehyde: The amino group is positioned differently on the benzene ring, affecting its chemical behavior.
Uniqueness
2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde is unique due to the presence of both an aldehyde and a hydroperoxide group, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound for research and industrial use.
Eigenschaften
CAS-Nummer |
113964-54-8 |
|---|---|
Molekularformel |
C8H7NO3 |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
hydroxy N-(2-formylphenyl)methanimidate |
InChI |
InChI=1S/C8H7NO3/c10-5-7-3-1-2-4-8(7)9-6-12-11/h1-6,11H |
InChI-Schlüssel |
QRTVLMRCYXDLDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)N=COO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



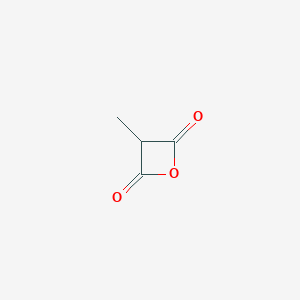
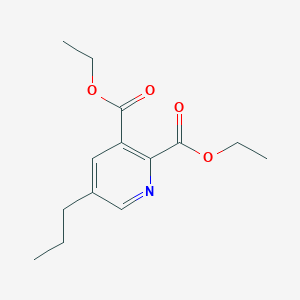
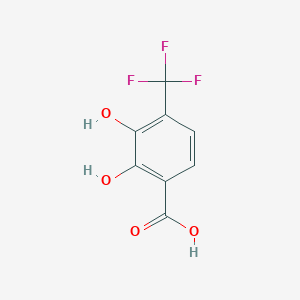
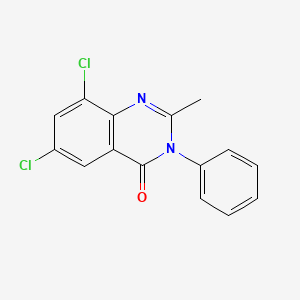
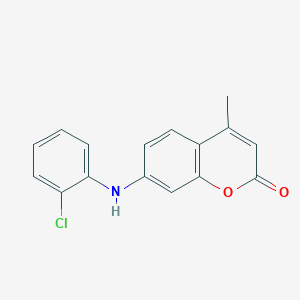

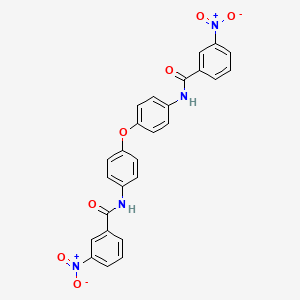
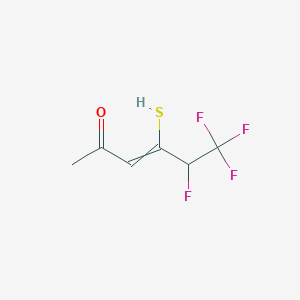
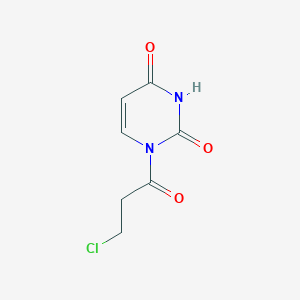
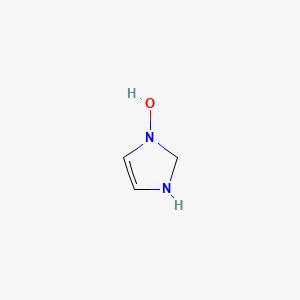
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
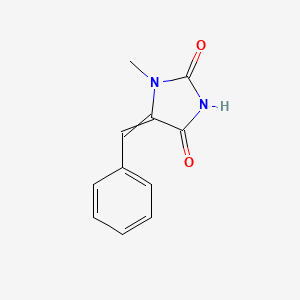
![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
